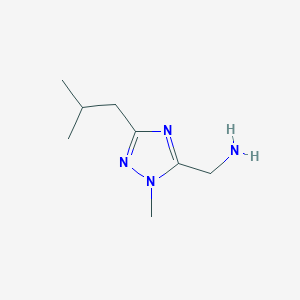
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with a triazole precursor, followed by methylation and subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable .
化学反应分析
Types of Reactions
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with applications in pharmaceuticals.
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid:
Uniqueness
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its isobutyl and methanamine groups provide distinct properties that differentiate it from other triazole derivatives .
生物活性
(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₉H₁₈N₄
- Molecular Weight : 198.27 g/mol
- CAS Number : 1341505-10-9
- Density : 1.44 g/cm³
- Boiling Point : 281.9 ºC at 760 mmHg
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various pathogens. The compound has shown efficacy against the ESKAPE pathogens, a group known for their antibiotic resistance.
Table 1: Antibacterial Efficacy Against ESKAPE Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Enterococcus faecium | 2 µg/mL | |
| Klebsiella pneumoniae | 4 µg/mL | |
| Acinetobacter baumannii | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the triazole ring is crucial for its activity, as it interacts with key enzymes in bacteria.
Study on Antimicrobial Resistance
In a comparative study involving various triazole derivatives, this compound was evaluated for its activity against resistant strains of bacteria. The results indicated that it possesses a favorable profile against multi-drug resistant strains compared to traditional antibiotics like ciprofloxacin .
In Vivo Efficacy
Another study focused on the in vivo efficacy of this compound in animal models infected with resistant bacterial strains. The results demonstrated significant reductions in bacterial load and improved survival rates in treated groups compared to controls .
属性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7-10-8(5-9)12(3)11-7/h6H,4-5,9H2,1-3H3 |
InChI 键 |
JFCSWLIQUJUANC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NN(C(=N1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















